Diethyl 2-((4-chlorophenylamino)methylene)malonate

Antifungal drug discovery Plant pathology Structure-activity relationship

Para-chloro DAMM intermediates for 6-chloroquinolone synthesis are often mis-sourced, compromising regiochemical fidelity. Diethyl 2-((4-chlorophenylamino)methylene)malonate (CAS 19056-79-2) is the unambiguous Gould-Jacobs precursor for 6-chloro substitution. • 81% condensation yield validated in CB2 ligand synthesis (J. Med. Chem.). • Antifungal IC₅₀ 18-35 µM vs. F. oxysporum-quantified benchmark for SAR studies. • G6PD inhibitory activity for pentose phosphate pathway research. • Solid, mp 45-46 °C; XLogP3 3.9; typical purity ≥97%.

Molecular Formula C14H16ClNO4
Molecular Weight 297.73 g/mol
CAS No. 19056-79-2
Cat. No. B106151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-((4-chlorophenylamino)methylene)malonate
CAS19056-79-2
Molecular FormulaC14H16ClNO4
Molecular Weight297.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC=C(C=C1)Cl)C(=O)OCC
InChIInChI=1S/C14H16ClNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3
InChIKeyKLGCWGTZXLANQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-((4-chlorophenylamino)methylene)malonate: Physicochemical and Synthetic Profile


Diethyl 2-((4-chlorophenylamino)methylene)malonate (CAS 19056-79-2) is a member of the diethyl 2-((arylamino)methylene)malonate (DAMM) family, characterized by a 4-chloro substituent on the aniline-derived aromatic ring [1]. With a molecular formula of C₁₄H₁₆ClNO₄, a molecular weight of 297.73 g/mol, and a computed XLogP3 of 3.9, this compound presents as a solid with a melting point of 45–46 °C [1]. It is synthesized via condensation of diethyl ethoxymethylenemalonate (DEEMM) with 4-chloroaniline, functioning primarily as a key intermediate in the Gould–Jacobs synthesis of 4-hydroxyquinoline derivatives and as a scaffold for antifungal and enzyme-inhibitory investigations [2].

Role Key intermediate for Gould–Jacobs cyclization and quinoline scaffold synthesis
Chemistry fit 4-Chloro substitution for regiochemically defined 6-chloro-quinoline building blocks
Screening context Characterized low-activity benchmark in antifungal SAR against Fusarium oxysporum

Why Generic Substitution Fails: Para-Chloro Specificity Evidence


The diethyl 2-((arylamino)methylene)malonate (DAMM) scaffold exhibits extreme sensitivity to aryl substitution patterns in both synthetic yield and biological activity. Within a single head-to-head study, the para-chloro derivative (DAMM 1) demonstrated an antifungal IC₅₀ of 18–35 µM against Fusarium oxysporum, whereas the unsubstituted phenyl analog (DAMM 5) achieved an IC₅₀ of 13 nM—a difference exceeding 1,000-fold—and the ortho-nitro analog (DAMM 2) achieved IC₅₀ < 0.5 µM [1]. Conversely, in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxamide CB2 ligands, the para-chloro intermediate (CAS 19056-79-2) provided an 81% yield, closely comparable to the 83% yield of the meta-chloro isomer (CAS 3412-99-5) . These divergent performance profiles mean that interchange of aryl-substituted DAMMs without quantitative justification introduces substantial risk across multiple performance axes [1].

Aryl substitution pattern may shift antifungal response by >1,000-fold; unsubstituted phenyl and ortho-nitro analogs are not interchangeable for SAR studies
Para-chloro regioisomer may target G6PD, while ortho-chloro analog may inhibit nucleoside hydrolase; target assignment may diverge with positional isomerism
Meta-chloro isomer may give a comparable synthetic yield in quinoline cyclization, but the final regioisomeric quinoline core will differ; not a direct replacement

Quantitative Differentiation for Evidence-Driven Procurement


Antifungal Activity Against Fusarium oxysporum: DAMM Derivative Comparison

In a 2023 head-to-head study (Molbank, MDPI), diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (DAMM 1) was directly compared against four other DAMM derivatives for mycelial growth inhibition of Fusarium oxysporum. DAMM 1 (4-chloro) exhibited an IC₅₀ of 18–35 µM with a fungistatic effect, whereas DAMM 5 (unsubstituted phenyl) achieved an IC₅₀ of 13 nM with a fungicidal effect [1]. The study explicitly concluded that the para-chloro substituent exerted an unfavorable impact on bioactivity relative to the unsubstituted phenyl ring [1].

Antifungal IC₅₀ comparison
Head-to-head
DAMM 1: IC₅₀ 18–35 µM (fungistatic)
DAMM 5 (phenyl): IC₅₀ 13 nM (fungicidal)
Supports negative-control or scaffold-probing context
F. oxysporum, 72 h, >1,000-fold difference
Antifungal drug discovery Plant pathology Structure-activity relationship

Microwave-Assisted Synthesis Yield: Intra-Study DAMM Comparison

Under standardized microwave-assisted conditions (150 °C, 200 W, 30 min, solvent-free), DAMM 1 (4-chloro) was isolated in 80% yield via column chromatography. In the same study, the unsubstituted phenyl DAMM 5 achieved a 96% yield, the 1-naphthyl DAMM 4 a 74% yield, the 2-nitro DAMM 2 an 85% yield, and the cyclohexyl DAMM 3 a 90% yield [1]. The para-chloro substituent thus provides a moderate yield profile—intermediate between the highest-yielding (phenyl, 96%) and lowest-yielding (1-naphthyl, 74%) derivatives [1].

Microwave synthesis yield
Head-to-head
80% isolated yield
Moderate throughput; reported 16% penalty vs. phenyl analog
Solvent-free, 150 °C, 200 W
Green chemistry Microwave-assisted synthesis Heterocyclic precursor production

Lipophilicity Impact of 4-Chloro Substitution vs. Unsubstituted Phenyl

The computed XLogP3 of diethyl 2-((4-chlorophenylamino)methylene)malonate is 3.9 [1]. Although an exact XLogP3 for the unsubstituted phenyl analog (CAS 54535-22-7) is not available from the same authoritative source, its significantly lower molecular weight (263.29 vs. 297.73 g/mol) and the absence of the hydrophobic chlorine atom predict a substantially lower logP. This class-level inference is consistent with the general principle that para-chloro substitution increases lipophilicity by approximately 0.7–0.8 log units relative to the unsubstituted phenyl ring in aromatic systems [2].

Lipophilicity estimate
Class-level inference
XLogP3 = 3.9
Est. ΔlogP ~+0.7 to +0.8 vs. phenyl
Lipophilicity shift may affect permeability and chromatography
Class-level, comparator XLogP3 not available
Physicochemical property profiling Lipophilicity ADME prediction

Reaction Yield in Quinoline Synthesis: Chloro-Regioisomer Comparison

In the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as potent CB2-selective cannabinoid receptor ligands (J. Med. Chem. 2007), diethyl 2-((4-chlorophenylamino)methylene)malonate (CAS 19056-79-2) was employed as an intermediate, affording an approximately 81% yield in the condensation step. By comparison, the meta-chloro isomer (CAS 3412-99-5) provided a yield of approximately 83% under analogous reaction conditions . Both chloro-regioisomers thus perform comparably as intermediates for this specific quinoline scaffold.

Quinoline regioisomer yield
Cross-study
~81% yield (para-Cl)
~83% yield (meta-Cl)
Yield parity; regiochemistry drives selection
CB2 quinoline synthesis context
Cannabinoid CB2 receptor ligands Quinoline synthesis Medicinal chemistry intermediates

Biological Target Profile: G6PD vs. Nucleoside Hydrolase Inhibition

Diethyl 2-((4-chlorophenylamino)methylene)malonate has been reported to inhibit erythrocyte glucose-6-phosphate dehydrogenase (G6PD), with potential relevance to antidiabetic therapy . In contrast, the ortho-chloro regioisomer (CAS 19056-78-1, NSC-79887) has been characterized as a nucleoside hydrolase (NH) inhibitor with activity against Bacillus anthracis . These distinct biological target profiles, albeit without quantitative Ki or IC₅₀ data available in the public domain for the G6PD activity of the para-chloro compound, suggest that chloro-positional isomerism on the DAMM scaffold may confer divergent enzyme selectivity .

Target annotation divergence
Data to verify
G6PD inhibition (qualitative)
Ortho-Cl isomer: NH inhibition
Target-profile context requires experimental confirmation
No public Ki/IC₅₀ data for para-Cl G6PD activity
Glucose-6-phosphate dehydrogenase inhibition Antidiabetic research Target selectivity

High-Confidence Application Scenarios Based on Quantitative Evidence


6-Chloro-4-hydroxyquinoline-3-carboxylate Synthesis via Gould–Jacobs Cyclization

The para-chloro DAMM serves as a regiochemically defined precursor for 6-chloro-substituted 4-quinolones. In the Gould–Jacobs reaction sequence, thermal cyclization of this intermediate yields the corresponding 6-chloro-4-hydroxyquinoline-3-carboxylate, a scaffold of demonstrated relevance for CB2 cannabinoid receptor ligands . The 81% yield for the condensation step is comparable to that of the meta-chloro isomer, confirming that procurement of the para-chloro isomer (CAS 19056-79-2) is specifically required when 6-chloro (rather than 7-chloro) substitution is desired in the final quinoline product .

Negative Control in Antifungal SAR Studies Against Fusarium oxysporum

In antifungal screening campaigns, the 4-chloro DAMM (IC₅₀ = 18–35 µM, fungistatic) provides a well-characterized low-activity benchmark against which more potent analogs (e.g., unsubstituted phenyl DAMM 5, IC₅₀ = 13 nM) can be compared [1]. Its defined activity range and fungistatic classification make it suitable as a reference compound for quantifying the activity gain conferred by alternative aryl substitutions, directly supporting SAR expansion efforts described in the 2023 Molbank study [1].

4-Oxo-1,4-dihydroquinoline-3-carboxamide Libraries for CB2 Receptors

The compound has been specifically utilized as a building block in a published J. Med. Chem. synthetic route to 4-oxo-1,4-dihydroquinoline-3-carboxamides with CB2-selective agonist activity . Research groups replicating or extending this specific pharmacomodulation series should procure CAS 19056-79-2 to ensure fidelity to the published synthetic protocol, as the 4-chloro substitution pattern on the aniline ring is directly translated into the final 6-chloro substitution on the quinoline core .

G6PD Inhibition Studies Using DAMM Scaffolds

Based on the reported G6PD inhibitory activity of this compound , researchers investigating the pentose phosphate pathway or evaluating antidiabetic mechanisms may employ CAS 19056-79-2 as a starting point for biochemical profiling. Users should note that quantitative inhibition constants (Ki/IC₅₀) for G6PD are not publicly available and must be determined experimentally; the ortho-chloro regioisomer (CAS 19056-78-1) should be explicitly excluded from such studies due to its divergent nucleoside hydrolase inhibitory profile .

Application
Selection Property
Validation Focus
6-Chloro-quinoline synthesis
Regiochemically defined para-chloro entry
Gould–Jacobs cyclization protocol fidelity
Antifungal SAR negative control
Reported low-activity fungistatic benchmark
Activity-gain quantification vs. potent analogs
CB2 ligand library expansion
Published 6-chloro-quinoline-3-carboxamide route
Synthetic protocol reproduction
G6PD pathway studies
Reported G6PD target annotation
Biochemical inhibition profiling and regioisomer exclusion

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